

Navigating the Solubility Landscape of 4'-Hydroxyflavanone: A Technical Guide

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Compound of Interest

Compound Name: 4'-Hydroxyflavanone

Cat. No.: B191497

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Introduction

4'-Hydroxyflavanone, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. As with any compound destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of bioavailability and formulation feasibility. This technical guide provides a comprehensive overview of the current knowledge on the solubility profile of **4'-Hydroxyflavanone** in various solvents, details established experimental protocols for solubility determination, and presents visual workflows to aid in research and development.

Data Presentation: Solubility Profile of 4'-Hydroxyflavanone

The solubility of **4'-Hydroxyflavanone** is a key factor in its handling, formulation, and biological activity. While extensive quantitative data across a wide range of pure organic solvents is not readily available in the public domain, existing literature and chemical databases provide a foundational understanding of its solubility characteristics.

It is generally characterized as being soluble in organic solvents and insoluble in water[1]. The table below summarizes the available qualitative and semi-quantitative solubility data for **4'-**

Hydroxyflavanone.

Solvent/Solvent System	Temperature	Solubility	Data Type
Water	25 °C (estimated)	416.5 mg/L	Quantitative (estimated)
Chloroform	Heated	Slightly Soluble	Qualitative
Methanol	Not Specified	Slightly Soluble	Qualitative
Dimethyl Sulfoxide (DMSO)	Not Specified	Soluble (10 mM solution possible)	Semi-quantitative
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Not Specified	≥ 2.5 mg/mL (10.41 mM)	Semi-quantitative[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)	Not Specified	≥ 2.5 mg/mL (10.41 mM)	Semi-quantitative[2]
10% DMSO, 90% Corn Oil	Not Specified	≥ 2.5 mg/mL (10.41 mM)	Semi-quantitative[2]

Experimental Protocols: Determining Solubility

The most common and reliable method for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method. This protocol is widely accepted in the pharmaceutical industry for its accuracy and reproducibility.

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved solute is constant. The concentration of the solute in the filtered supernatant is then determined using a suitable analytical technique.

Detailed Methodology

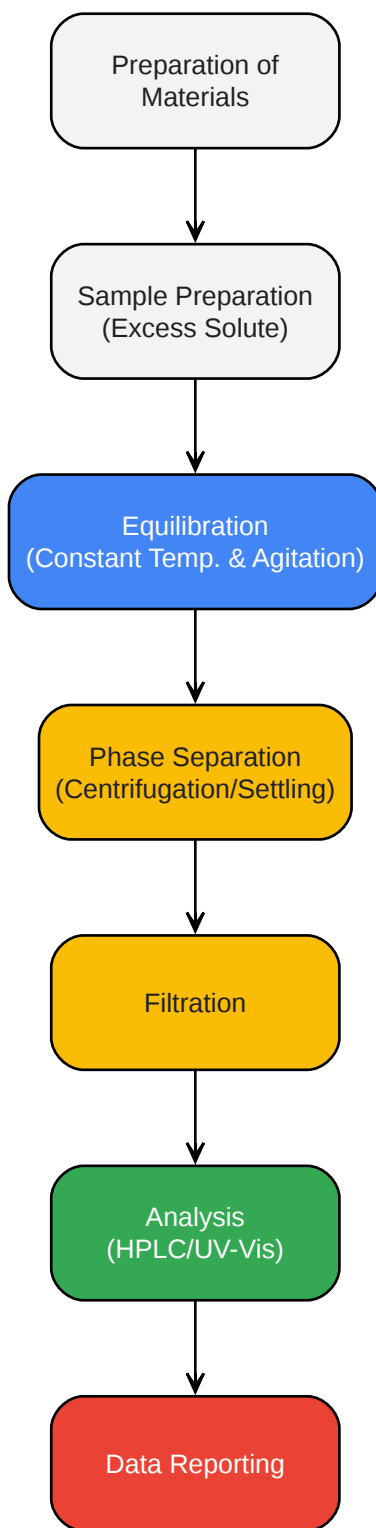
- Preparation of Materials:
 - Ensure the **4'-Hydroxyflavanone** to be tested is of high purity.
 - Use analytical grade or higher purity solvents.
 - Calibrate all analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer) prior to use.
- Sample Preparation:
 - Add an excess amount of solid **4'-Hydroxyflavanone** to a series of vials, each containing a precise volume of the selected solvent. The excess solid is crucial to ensure that saturation is achieved.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker or incubator. The temperature should be precisely controlled.
 - Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.
- Sample Separation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
 - Carefully withdraw an aliquot of the supernatant.
 - Filter the supernatant using a syringe filter (e.g., 0.22 μm or 0.45 μm pore size) to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.

- Analysis:
 - Analyze the concentration of **4'-Hydroxyflavanone** in the clear filtrate using a validated analytical method.
 - High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and sensitivity. A calibration curve of known concentrations of **4'-Hydroxyflavanone** should be prepared to quantify the solubility sample.
 - UV-Vis Spectroscopy: This method can be used if **4'-Hydroxyflavanone** has a distinct chromophore and there are no interfering substances. A calibration curve is also required.
- Data Reporting:
 - Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), moles per liter (mol/L or M), or as a mole fraction.
 - Always report the temperature at which the solubility was determined.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **4'-Hydroxyflavanone**.

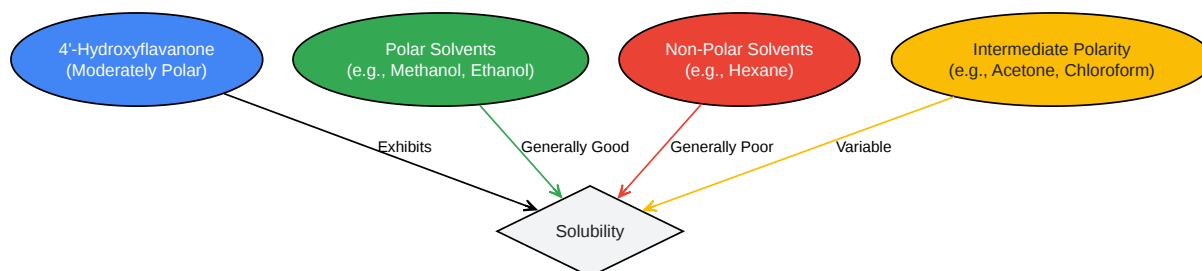


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Shake-flask experimental workflow.

Relationship Between Solvent Properties and Solubility

The solubility of a flavonoid like **4'-Hydroxyflavanone** is influenced by the properties of the solvent, particularly its polarity. The following diagram illustrates the general relationship.



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Solvent polarity and solubility.

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References

- 1. 4'-Hydroxyflavanone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
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